An In-depth Technical Guide to D-Canaline: Structure, Properties, and Biological Interactions
An In-depth Technical Guide to D-Canaline: Structure, Properties, and Biological Interactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
D-canaline, the D-enantiomer of 2-amino-4-(aminooxy)butyric acid, is a fascinating and potent non-proteinogenic amino acid. While its L-isomer is more commonly studied and found naturally in certain legumes, D-canaline also exhibits significant biological activity, primarily through its interaction with pyridoxal phosphate-dependent enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of D-canaline. We will delve into its role as a powerful enzyme inhibitor, exploring the causality behind its toxic and potential therapeutic effects. Furthermore, this document furnishes detailed experimental protocols for the analysis and quantification of canaline, offering a practical resource for researchers in the fields of biochemistry, toxicology, and pharmacology.
Core Chemical Identity and Physicochemical Properties
D-canaline is a structural analogue of ornithine, distinguished by the replacement of the terminal methylene group of ornithine's side chain with an oxygen atom, creating an aminooxy moiety. This seemingly minor substitution is the primary driver of its potent biological activity.
Caption: Chemical structure of D-Canaline.
The presence of the O-alkyl hydroxylamine functionality is rare among naturally occurring amino acids and is central to its mechanism of action[1].
Table 1: Physicochemical Properties of D-Canaline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 134.13 g/mol | [2][3] |
| IUPAC Name | (2R)-2-amino-4-(aminooxy)butanoic acid | [4] |
| CAS Number | 496-93-5 (for L-Canaline) | [4] |
| SMILES | C(CON)N | [2] |
| InChIKey | FQPGMQABJNQLLF-GSVOUGTGSA-N | [2] |
| Melting Point | 213 °C (for L-Canaline) | [1] |
| Density | ~1.298 g/mL (for L-Canaline) |[1] |
Synthesis and Natural Occurrence
2.1. Natural Biosynthesis L-canaline is not typically synthesized de novo but arises from the enzymatic degradation of L-canavanine, a common non-proteinogenic amino acid found in the seeds of various legumes, most notably the jack bean (Canavalia ensiformis)[1]. The enzyme arginase cleaves L-canavanine to produce L-canaline and urea[1][5]. This process is a key step in the canaline-urea cycle, analogous to the ornithine-urea cycle in animals[1].
2.2. Chemical Synthesis of DL-Canaline A robust method for the chemical synthesis of DL-canaline allows for the production of this compound for research purposes, including isotopic labeling. One established procedure involves a multi-step process starting from [14C]cyanide for radiolabeling applications[6].
Caption: Generalized workflow for the chemical synthesis of DL-Canaline.[6]
This synthetic route provides a reliable means of obtaining canaline for experimental investigation, bypassing the need for extraction from natural sources.
Mechanism of Action: Potent Enzyme Inhibition
The toxicity and biological activity of both D- and L-canaline are primarily attributed to their potent inhibition of pyridoxal phosphate (PLP, a form of Vitamin B6)-dependent enzymes[7][8]. The aminooxy moiety of canaline is highly reactive toward the aldehyde group of PLP, which serves as a critical cofactor for a vast array of enzymes involved in amino acid metabolism.
3.1. The Inhibitory Reaction Canaline reacts vigorously with the PLP cofactor covalently bound to the enzyme's active site. This reaction forms a stable oxime or Schiff's base, effectively sequestering the cofactor and rendering the enzyme inactive, often irreversibly[7][8].
Caption: Mechanism of PLP-dependent enzyme inactivation by D-Canaline.
3.2. Target Enzymes and Biological Consequences A primary and well-studied target of canaline is ornithine aminotransferase (OAT) . Both L- and D-canaline are known irreversible inhibitors of OAT, although the L-enantiomer is typically more potent[9][10]. Inhibition of OAT disrupts ornithine metabolism, which is crucial for the urea cycle and the synthesis of proline and glutamate.
The consequences of this potent enzyme inhibition are manifold:
-
Insecticidal Activity: Canaline is a powerful natural insecticide. Larvae fed diets containing canaline exhibit severe developmental defects and high mortality rates[1].
-
Neurotoxicity: The compound shows significant neurotoxic effects in insects[1].
-
Antimetabolite Properties: By disrupting essential enzymatic pathways, canaline acts as a potent antimetabolite[8].
-
Anticancer and Antiparasitic Potential: L-canaline has demonstrated significant in vitro activity against human pancreatic cancer cells[8]. It also inhibits the growth of the malaria parasite Plasmodium falciparum at nanomolar concentrations[10].
Experimental Protocols for Researchers
4.1. Protocol 1: Improved Colorimetric Assay for Canaline Quantification
This protocol describes a sensitive and reproducible method for quantifying canaline from biological samples. The principle lies in the carbamylation of canaline with cyanate to form O-ureidohomoserine, which is then analyzed colorimetrically[6].
Methodology:
-
Sample Preparation: Prepare an aqueous extract from the biological material (e.g., plant tissue homogenate) and clarify by centrifugation.
-
Carbamylation Reaction:
-
To 1.0 mL of the sample extract, add 1.0 mL of 1.0 M potassium cyanate.
-
Add 1.0 mL of 1.0 M sodium bicarbonate buffer (pH 9.5).
-
Incubate the mixture at 40°C for 2 hours to allow for the complete formation of O-ureidohomoserine.
-
-
Colorimetric Analysis:
-
Follow a standard colorimetric assay for O-ureidohomoserine (e.g., the Archibald method).
-
To the 3.0 mL reaction mixture, add 2.0 mL of a color reagent mixture (e.g., diacetyl monoxime-thiosemicarbazide in acid).
-
Heat the samples in a boiling water bath for a specified time (e.g., 20 minutes) to develop the color.
-
Cool the samples to room temperature.
-
-
Spectrophotometry:
-
Measure the absorbance of the samples at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantify the concentration of canaline by comparing the absorbance to a standard curve prepared with known concentrations of canaline that have undergone the same carbamylation and colorimetric procedure.
-
Justification: Direct colorimetric analysis of canaline can lack sensitivity and be prone to interference. Converting canaline to O-ureidohomoserine prior to color development markedly enhances the sensitivity, reproducibility, and accuracy of the analysis[6].
4.2. Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a robust method for the separation and quantification of canaline, particularly for distinguishing it from its precursor, canavanine[5].
Methodology:
-
Sample Preparation: Prepare a protein-free filtrate of the biological sample.
-
Derivatization (Pre-column):
-
Mix a defined volume of the sample (e.g., 100 µL) with a derivatizing agent such as o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol) to form fluorescent isoindole adducts. This step is crucial as canaline itself lacks a strong chromophore.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Sodium acetate buffer (e.g., 50 mM, pH 6.5).
-
Solvent B: Methanol or Acetonitrile.
-
-
Gradient Program: Start with a low percentage of Solvent B, and linearly increase the concentration over 20-30 minutes to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm for OPA adducts).
-
-
Quantification:
-
Identify the canaline peak based on the retention time of a pure standard.
-
Quantify the amount of canaline by integrating the peak area and comparing it to a standard curve generated from known concentrations of derivatized canaline standard.
-
Justification: HPLC offers superior specificity and sensitivity compared to colorimetric methods. The use of pre-column derivatization allows for the detection of low concentrations of canaline, and the chromatographic separation reliably resolves it from structurally similar compounds like canavanine and ornithine[5].
Summary and Future Perspectives
D-canaline is a non-proteinogenic amino acid with a unique chemical structure that confers potent and specific biological activities. Its primary mechanism of action, the irreversible inhibition of PLP-dependent enzymes, makes it a powerful antimetabolite and a natural toxin. The study of D-canaline and its L-enantiomer continues to provide valuable insights into enzyme mechanisms, metabolic pathways, and chemical ecology.
For drug development professionals, the high toxicity of canaline presents a significant challenge. However, its potent and specific mechanism of action makes it an intriguing lead compound. Future research could focus on designing synthetic analogues of canaline with reduced host toxicity but retained or enhanced activity against specific targets, such as parasitic or cancer-cell-specific enzymes. The development of such derivatives could unlock the therapeutic potential of this remarkable natural product.
References
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Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246-249. [Link]
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Global Substance Registration System. CANALINE, D-. [Link]
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Nyberg, D. D., & Christensen, B. E. (1959). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society, 81(19), 5053-5055. [Link]
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Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301-304. [Link]
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Wikipedia. Canaline. [Link]
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Seiler, N., Sarhan, S., Grauffel, C., Jones, R., Knödgen, B., & Moulinoux, J. P. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Pharmacology, 39(11), 1827-1834. [Link]
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Murr, D. P., & Yang, S. F. (1975). Inhibition of in Vivo Conversion of Methionine to Ethylene by l-Canaline and 2,4-Dinitrophenol. Plant Physiology, 55(1), 79-82. [Link]
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Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. [Link]
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DC Chemicals. L-Canaline. [Link]
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Rosenthal, G. A. (1973). The preparation and colorimetric analysis of L-canaline. Analytical Biochemistry, 51(2), 354-361. [Link]
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Van Balgooy, J. N. (1987). Separation of canavanine and canaline by high performance liquid chromatography. Experientia, 43(9), 1034-1037. [Link]
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